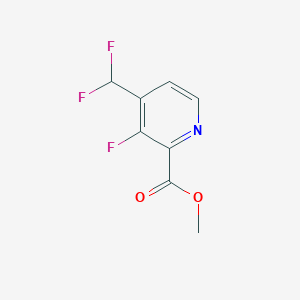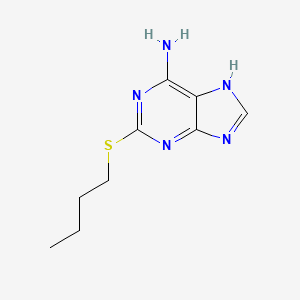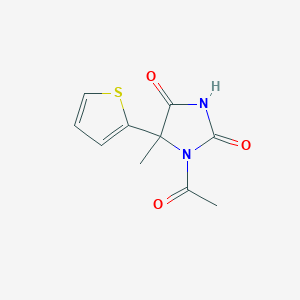
N-Ethyl-p-chloro-amphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-p-chloro-amphetamine, also known as 1-(4-chlorophenyl)-N-ethyl-2-propanamine, is a chemical compound belonging to the amphetamine class. It is structurally characterized by the presence of a chlorine atom on the para position of the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its stimulant properties and has been studied for its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-p-chloro-amphetamine typically involves the alkylation of p-chloroamphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-p-chloro-amphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amphetamines with different functional groups on the phenyl ring.
Scientific Research Applications
N-Ethyl-p-chloro-amphetamine has been extensively studied for its effects on the central nervous system. It is used as a pharmacological tool to investigate the release of neurotransmitters such as serotonin and dopamine. The compound has applications in:
Chemistry: Used in the synthesis of other amphetamine derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: Used in the development of new psychoactive substances and as a reference standard in forensic analysis.
Mechanism of Action
N-Ethyl-p-chloro-amphetamine exerts its effects primarily by increasing the release of serotonin and dopamine in the brain. It acts on the serotonin transporter (SERT) and dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. The compound also affects the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Etilamfetamine: Similar in structure but with an ethyl group instead of a chlorine atom on the phenyl ring.
Methamphetamine: Similar in structure but with a methyl group instead of an ethyl group on the nitrogen atom.
Fenfluramine: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
N-Ethyl-p-chloro-amphetamine is unique due to the presence of both an ethyl group on the nitrogen atom and a chlorine atom on the para position of the phenyl ring. This combination of functional groups imparts distinct pharmacological properties, making it a valuable compound for research in neuropharmacology.
Properties
CAS No. |
2275-67-4 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
PRKDJWMNZDSUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


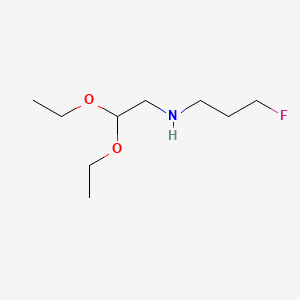
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)
![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)
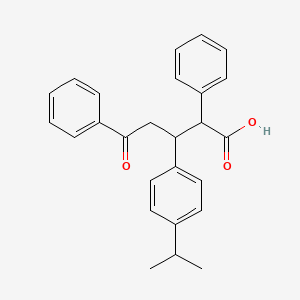
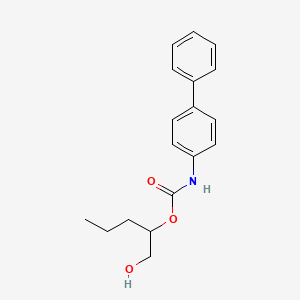
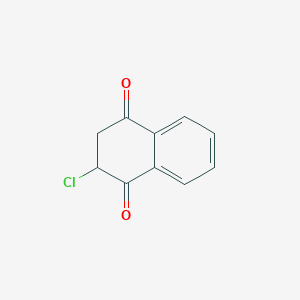
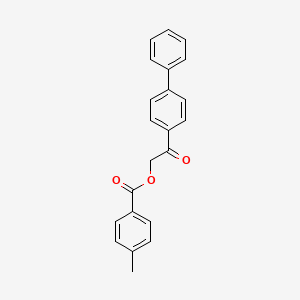
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
